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Compound of Interest

2-Bromo-N, N-
Compound Name: , )
dimethylbenzylamine

Cat. No.: B1294332

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-
N,N-dimethylbenzylamine, a key intermediate in various chemical syntheses. The information
presented is curated for researchers, scientists, and professionals in the field of drug
development, providing detailed insights from Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 2-
Bromo-N,N-dimethylbenzylamine (CoH12BrN, Molar Mass: 214.10 g/mol ).

'H Nuclear Magnetic Resonance (NMR) Data

The proton NMR spectrum was recorded on a Bruker DPX-400 spectrometer. The chemical
shifts () are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (6) [ppm] Multiplicity Assignment of Protons
7.16 Multiplet Aromatic (H-5)

6.98 Multiplet Aromatic (H-4)

Not specified Multiplet Other Aromatic (H-3, H-6)
3.31 Singlet Methylene (-CHz-)

2.15 Singlet N-Methyl (-N(CHs)2)

13C Nuclear Magnetic Resonance (NMR) Data

The 13C NMR data confirms the carbon framework of the molecule.

Chemical Shift (6) [ppm]

Assignment of Carbons

138.13

Quaternary Aromatic Carbon (C-Br)

Not specified

Not specified

Not specified

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the key functional groups present in 2-Bromo-N,N-

dimethylbenzylamine.

Functional Group

Wavenumber [cm~*] Intensity .
Assignment
3044 Strong Aromatic C-H Stretch
2981 Medium Aliphatic C-H Stretch (-CH2-)
1593 Medium Aromatic C=C Stretch
1272 Strong C-N Stretch
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Mass Spectrometry (MS) Data

While experimental mass spectra are not readily available in the cited literature, predicted data
suggests key fragmentation patterns. Due to the presence of bromine, a characteristic isotopic
pattern (M and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and
any bromine-containing fragments.

Expected Fragmentation: The primary fragmentation pathway is anticipated to be benzylic
cleavage, a common process for benzylamines, leading to the loss of the dimethylamino group.
Alpha-cleavage, the breaking of the bond between the nitrogen and the benzyl group, is also a
probable fragmentation route.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-Bromo-N,N-
dimethylbenzylamine are provided below.

Synthesis of 2-Bromo-N,N-dimethylbenzylamine

This protocol details the amination of 2-bromobenzylbromide.[1]

Reaction Setup: Dissolve 2-bromobenzylbromide (1.0 mmole, 0.2499 g) in dichloromethane
(25 cm3).

¢ Amine Addition: Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5
mmole, 0.20 cm3).

» Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.

o Workup: Neutralize the mixture with a 10% solution of NaHCOs. Separate the organic layer,
dry it over anhydrous MgSQOa4, filter, and remove the solvent using a rotary evaporator to yield
the pure product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of deuterated chloroform (CDCIs). Add tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Use a 400 MHz NMR spectrometer.

H NMR Acquisition: Employ a standard single-pulse experiment. Set the spectral width to
encompass the expected proton signals (typically 0-10 ppm). Acquire a sufficient number of
scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Use a standard proton-decoupled pulse program. Due to the lower
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)
signal. Perform phase and baseline corrections on the resulting spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-Bromo-N,N-dimethylbenzylamine, place a
small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a
thin film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and
acquire the spectrum over the range of 4000-400 cm~1.

Cleaning: After the measurement, clean the salt plates with a suitable dry solvent (e.g.,
anhydrous isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution (e.g., 1-10 pg/mL) of the analyte in a volatile
solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for
soft ionization, which is suitable for observing the molecular ion.

Data Acquisition: Operate the instrument in positive ion mode. Set the mass analyzer to scan
a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Tandem MS (MS/MS): To investigate fragmentation, select the molecular ion peak and
subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
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« Data Analysis: Examine the full scan spectrum for the molecular ion and its isotopic pattern.
Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from synthesis to the comprehensive
spectroscopic analysis and structural confirmation of 2-Bromo-N,N-dimethylbenzylamine.
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Caption: Workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 2-Bromo-N,N-
dimethylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294332#2-bromo-n-n-dimethylbenzylamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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